3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

Catalog No.
S001437
CAS No.
1008763-54-9
M.F
C21H32ClN3O3
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-...

CAS Number

1008763-54-9

Product Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride

Molecular Formula

C21H32ClN3O3

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1

InChI Key

DYMRNRVXSXCQHZ-UANXYBPYSA-N

SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl

Description

Enteric-Coated TRPM8 Agonist D-3263 Hydrochloride is an enteric-coated orally bioavailable formulation of the hydrochloride salt of a small-molecule agonist for transient receptor potential melastatin member 8 (TRPM8 or Trp-p8) with potential antineoplastic activity. The active ingredient in enteric-coated TRPM8 agonist D-3263 hydrochloride binds to and activates TRPM8, which may result in an increase in calcium and sodium entry; the disruption of calcium and sodium homeostasis; and the induction of cell death in TRPM8-expressing tumor cells. This agent may decrease dihydrotestosterone (DHT) levels, which may contribute to its inhibitory effects on prostate cancer and BPH. TRPM8 is a transmembrane calcium channel protein that is normally expressed in prostate cells and appears to be overexpressed in benign prostatic hyperplasia (BPH) and in prostate cancer.

The compound 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride is a complex organic molecule featuring a benzimidazole core. This structure is characterized by the presence of a methoxy group and an aminoethyl side chain, which contribute to its biological activity. The hydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in aqueous solutions.

Typical for benzimidazole derivatives, including:

  • Nucleophilic substitutions: The amino group may act as a nucleophile, allowing for further functionalization.
  • Acylation reactions: The carbonyl group can react with nucleophiles, facilitating the synthesis of more complex derivatives.
  • Hydrochloride formation: The addition of hydrochloric acid to the base form enhances solubility and stability.

These reactions are essential for modifying the compound to enhance its properties or to create analogs for research purposes.

Research indicates that compounds similar to 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride exhibit various biological activities:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: Compounds within this class may modulate inflammatory pathways.
  • Potential neuroprotective effects: Due to structural similarities with known neuroactive agents, this compound may influence neurological functions.

The synthesis of this compound typically involves several steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
  • Introduction of the methoxy group: This is often done via methylation using reagents like dimethyl sulfate or methyl iodide.
  • Attachment of the cyclohexanecarbonyl moiety: This step may involve acylation reactions with appropriate cyclohexanecarboxylic acid derivatives.
  • Final salt formation: The hydrochloride salt is formed by reacting the base with hydrochloric acid.

These methods ensure that the desired structural features are incorporated into the final product.

The compound has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Research tools: Its unique structure makes it suitable for studying biological pathways and mechanisms in cellular models.

Interaction studies involving this compound often focus on its binding affinity to specific receptors or enzymes. Preliminary studies suggest that it may interact with:

  • Serotonin receptors: Given its structural similarity to serotonin analogs, it could modulate serotonergic signaling pathways.
  • Enzymatic targets: Investigations into its inhibitory effects on specific enzymes could reveal its potential therapeutic roles.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride, including:

Compound NameStructural FeaturesBiological Activity
5-MethoxytryptamineMethoxy group; indole structureNeuroactive
MexaminehydrochlorideAminoethyl side chain; methoxy groupAntimicrobial
1-(5-Methoxy-benzimidazol-2-yl)-3-(4-chlorophenyl)ureaBenzimidazole core; halogen substitutionAnticancer

Uniqueness

The uniqueness of 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride lies in its specific cyclohexanecarbonyl modification and stereochemistry, which may confer distinct biological properties compared to other similar compounds. Its potential versatility in therapeutic applications makes it a subject of interest in medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

409.2132196 g/mol

Monoisotopic Mass

409.2132196 g/mol

Heavy Atom Count

28

UNII

R82GTC01OB

Dates

Modify: 2024-02-18
[1]. enteric-coated TRPM8 agonist D-3263 hydrochloride

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